molecular formula C11H7ClN2O3 B1386020 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid CAS No. 1086379-62-5

4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid

Cat. No. B1386020
M. Wt: 250.64 g/mol
InChI Key: BKFPJDULFBBHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C11H7ClN2O3 . It has a molecular weight of 250.641 . This compound belongs to the category of carboxylic acids .


Molecular Structure Analysis

The InChI code for “4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is 1S/C11H7ClN2O3/c12-11-13-6-5-9 (14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” has a molecular weight of 250.641 .

Scientific Research Applications

. It’s a type of carboxylic acid .

One potential application of this compound is in the field of medicinal chemistry, specifically in the synthesis of pharmacologically active decorated six-membered diazines . Diazines, including pyrimidines, are reported to exhibit a wide range of pharmacological applications .

  • Antiaggressive activities
  • Medicinal Chemistry : This compound can be used in the synthesis of pharmacologically active decorated six-membered diazines . These diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, and antiaggressive activities .

  • Synthesis of Intermediates : “4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” can be used as an intermediate in the synthesis of other chemical compounds . For example, it can be used in the synthesis of "4-[(4-chloropyrimidin-2-yl)amino] benzonitrile" .

  • Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial activity. For instance, the compound “N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine” showed more antimicrobial activity due to an electron-withdrawing group (chloro) on the benzene ring .

  • Pharmaceutical Intermediates : This compound can be used as an intermediate in the synthesis of other pharmaceutical compounds . For example, it can be used in the synthesis of "4-[(4-chloropyrimidin-2-yl)amino] benzonitrile" .

  • Diazine Alkaloid Synthesis : The compound can be used in the synthesis of diazine alkaloids . Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds that are widespread in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .

  • Modulation of Myeloid Leukemia : Pyrimidine derivatives, such as those that can be synthesized from this compound, have been applied in therapeutic disciplines due to their high degree of structural diversity . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-11-13-6-5-9(14-11)17-8-3-1-7(2-4-8)10(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPJDULFBBHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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